1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-(2-phenylethyl)cyclopentanamine
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Overview
Description
1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(2-PHENYLETHYL)CYCLOPENTAN-1-AMINE is a complex organic compound featuring a tetrazole ring, a cyclopentane ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(2-PHENYLETHYL)CYCLOPENTAN-1-AMINE typically involves multiple steps, starting with the preparation of the tetrazole ring. The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The cyclopentane ring is then introduced through a series of substitution reactions, often involving Grignard reagents or organolithium compounds. The final step involves the coupling of the tetrazole and cyclopentane intermediates under catalytic conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(2-PHENYLETHYL)CYCLOPENTAN-1-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the phenyl ring, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions employed.
Scientific Research Applications
1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(2-PHENYLETHYL)CYCLOPENTAN-1-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(2-PHENYLETHYL)CYCLOPENTAN-1-AMINE involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these biological targets, leading to various pharmacological effects. The phenylethyl and cyclopentane moieties contribute to the compound’s overall lipophilicity and membrane permeability, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-DIMETHYLPHENYL)-1H-TETRAZOL-5-YL]-N-(2-METHYL-3-BUTYN-2-YL)CYCLOHEXANAMINE
- 2,6-DIMETHYLPHENOL
- BENZIMIDAZOLES
Uniqueness
1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(2-PHENYLETHYL)CYCLOPENTAN-1-AMINE is unique due to its combination of a tetrazole ring with a cyclopentane ring and a phenylethyl group. This unique structure imparts distinct physicochemical properties, such as enhanced stability and specific binding affinities, which are not observed in other similar compounds. These properties make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H27N5 |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N-(2-phenylethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C22H27N5/c1-17-9-8-10-18(2)20(17)27-21(24-25-26-27)22(14-6-7-15-22)23-16-13-19-11-4-3-5-12-19/h3-5,8-12,23H,6-7,13-16H2,1-2H3 |
InChI Key |
CPCCOMUMUDZLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCC3)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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